methyl 7-(4-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate
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Overview
Description
Methyl 7-(4-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of methyl 7-(4-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate involves several steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, such as 4-methoxybenzaldehyde and 2-methyl-3-oxobutanoic acid.
Cyclization Reaction: The intermediates undergo a cyclization reaction in the presence of a suitable catalyst, such as phosphorus oxychloride, to form the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the desired methyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Methyl 7-(4-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 7-(4-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-(4-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 7-(4-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate can be compared with other similar compounds:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity and specificity.
Triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring, which can enhance their binding affinity and selectivity for certain targets.
The uniqueness of this compound lies in its specific substituents and their impact on its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
methyl 11-(4-methoxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-11-16(19(25)27-3)17-20-10-14-15(23(17)21-11)8-9-22(18(14)24)12-4-6-13(26-2)7-5-12/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMKLSGKKAHECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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